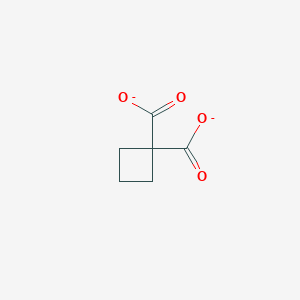

Cyclobutane-1,1-dicarboxylate

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C6H6O4-2 |

|---|---|

分子量 |

142.11 g/mol |

IUPAC名 |

cyclobutane-1,1-dicarboxylate |

InChI |

InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)/p-2 |

InChIキー |

CCQPAEQGAVNNIA-UHFFFAOYSA-L |

SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-] |

正規SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-] |

同義語 |

Blastocarb Carboplat Carboplatin Carbosin Carbotec CBDCA cis-Diammine(cyclobutanedicarboxylato)platinum II Ercar JM 8 JM-8 JM8 Nealorin Neocarbo NSC 241240 NSC-241240 NSC241240 Paraplatin Paraplatine Platinwas Ribocarbo |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Foundational Synthetic Routes for Cyclobutane-1,1-dicarboxylic Acid

The synthesis of the parent dicarboxylic acid is a critical first step, as it serves as the direct precursor to the corresponding esters and other derivatives.

A cornerstone in the synthesis of cyclobutane-1,1-dicarboxylic acid is the reaction of diethyl malonate with a 1,3-dihalopropane. orgsyn.orgnbinno.com This method relies on the nucleophilic character of the enolate generated from diethyl malonate, which displaces the halides in a sequential intra- and intermolecular fashion to form the cyclobutane (B1203170) ring. psgcas.ac.in

The standard procedure involves treating diethyl malonate with sodium ethoxide in ethanol (B145695) to generate the sodiomalonate, which is then reacted with 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane. orgsyn.org The initial alkylation forms a γ-halopropylmalonate intermediate. Subsequent intramolecular cyclization, promoted by a base, yields diethyl cyclobutane-1,1-dicarboxylate. orgsyn.orgacs.org Hydrolysis of the resulting diester, typically under acidic or basic conditions, affords cyclobutane-1,1-dicarboxylic acid. orgsyn.org

A significant challenge in this synthesis is the competing side reaction where the intermediate γ-halopropylmalonate reacts with another molecule of diethyl malonate, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate. acs.org To mitigate this, reaction conditions can be optimized, for instance, by the concurrent addition of sodium ethoxide and 1,3-dibromopropane. unina.it An alternative approach involves the independent synthesis of diethyl γ-bromopropylmalonate followed by intramolecular cyclization. acs.org

| Reactants | Reagents | Product | Key Considerations |

|---|---|---|---|

| Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide, Ethanol | Diethyl this compound | Side reaction forming tetraethyl 1,1,5,5-pentanetetracarboxylate is common. acs.org |

| Diethyl malonate, 1-Bromo-3-chloropropane | Sodium ethoxide, Ethanol | Diethyl this compound | A common and effective method for initial diester synthesis. orgsyn.org |

| Diethyl allylmalonate | Hydrogen bromide, Sodium ethoxide | Diethyl this compound | An alternative two-step approach to avoid the primary side reaction. acs.org |

An alternative strategy to obtain cyclobutane-1,1-dicarboxylic acid involves the derivatization of the more readily available cyclobutanecarboxylic acid. This can be achieved through methods such as the free radical chlorination of cyclobutanecarboxylic acid. caltech.edu For instance, radical chlorination using sulfuryl chloride and a radical initiator can introduce a chlorine atom onto the cyclobutane ring, which can then potentially be converted to a carboxylic acid group through further synthetic steps. However, this approach is generally less direct than the malonate cyclization route. Decarboxylation of 1,1-cyclobutanedicarboxylic acid is also a known method to produce cyclobutanecarboxylic acid. lookchem.com

Synthesis of this compound Derivatives

The dicarboxylate esters are often the desired synthetic intermediates. Their synthesis can be achieved directly or through modification of the parent dicarboxylic acid.

The most straightforward method for preparing this compound esters is the direct esterification of cyclobutane-1,1-dicarboxylic acid. For example, dimethyl this compound can be synthesized via Fischer esterification of the dicarboxylic acid with methanol (B129727) under acidic catalysis.

Alternatively, as mentioned previously, the diethyl ester is commonly synthesized directly through the malonic ester synthesis. orgsyn.orgorgsyn.org Other esters, such as the 1-benzyl 1-tert-butyl this compound, can be prepared via stepwise transesterification of a pre-formed diester like diethyl this compound.

The synthesis of substituted cyclobutane-1,1-dicarboxylates introduces additional complexity. One approach involves the use of substituted precursors in the malonate cyclization. For instance, alkoxy-activated cyclobutane-1,1-dicarboxylates have been synthesized and utilized in cycloaddition chemistry. rsc.org

Another strategy involves the reaction of ethenesulfonyl fluoride (B91410) with dimethyl diazomalonate, which, after a series of reactions including a 1,3-dipolar cycloaddition and dimerization, leads to a highly substituted cyclobutane derivative. uni-muenchen.de

| Derivative | Synthetic Approach | Precursors |

|---|---|---|

| Dimethyl this compound | Fischer Esterification | Cyclobutane-1,1-dicarboxylic acid, Methanol |

| Diethyl this compound | Malonate Alkylation/Cyclization | Diethyl malonate, 1,3-Dihalopropane orgsyn.orgorgsyn.org |

| 1-Benzyl 1-tert-butyl this compound | Stepwise Transesterification | Diethyl this compound, Benzyl alcohol, tert-Butanol |

| Highly substituted this compound | 1,3-Dipolar Cycloaddition/Dimerization | Ethenesulfonyl fluoride, Dimethyl diazomalonate uni-muenchen.de |

Photochemical and Cycloaddition-Based Syntheses of Cyclobutane Scaffolds

While not always directly yielding the 1,1-dicarboxylate, photochemical [2+2] cycloadditions are a powerful and widely used method for constructing the cyclobutane core. nih.govresearchgate.net This reaction involves the light-induced union of two olefinic units to form a cyclobutane ring. acs.org The reaction can be performed intramolecularly or intermolecularly and often exhibits high regio- and stereoselectivity. researchgate.net

These cycloaddition reactions can be initiated by direct excitation or through the use of a photosensitizer. researchgate.net Recent advancements have also seen the use of visible light photocatalysis, employing catalysts like Ru(bpy)₃²⁺, to promote [2+2] cycloadditions of both electron-rich and electron-deficient olefins. nih.gov The resulting cyclobutane products can then potentially be functionalized to introduce the desired dicarboxylate groups. For example, the [2+2] cycloaddition of alkenes with maleimides has been developed as a sustainable method for creating cyclobutane bicyclic scaffolds. nih.gov

[2+2] Photocycloaddition Protocols for Cyclobutane Ring Formation

The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis, offering a direct route from two olefinic starting materials. acs.orgresearchgate.net This pericyclic reaction, which is photochemically allowed but thermally forbidden, involves the excitation of one olefin to a higher energy state, enabling the formation of two new sigma bonds to create the four-membered ring. researchgate.net

Historically, the photodimerization of cinnamic acids and their derivatives represented early examples of this methodology, yielding truxillic and truxinic acids. researchgate.net More contemporary applications have expanded to include a wide range of olefins, leading to complex cyclobutane structures. acs.orgsci-hub.se The photochemical [2+2] cycloaddition in crystalline materials has proven to be a particularly effective method for synthesizing cyclobutane compounds that are otherwise difficult to obtain through conventional organic synthesis. researchgate.netsci-hub.se

A notable example is the synthesis of a novel cyclobutane-containing diacid building block (CBDA-3) from sorbic acid through a clean and efficient [2+2] photocycloaddition. nih.gov This reaction can be carried out using commercially available germicidal lamps. nih.gov The progress of this reaction can be monitored by techniques such as 1H-NMR and FT-IR spectroscopy, which show the disappearance of olefinic proton signals and the appearance of new signals corresponding to the formation of the cyclobutane ring. nih.gov

The regioselectivity and stereoselectivity of [2+2] photocycloadditions are critical aspects that have been extensively studied. In many cases, the reaction proceeds through a triplet 1,4-biradical intermediate, which can influence the stereochemical outcome. illinois.edu The use of templates and supramolecular assemblies has been shown to control the orientation of the reacting olefins, leading to highly stereoselective and even quantitative yields of specific cyclobutane isomers. sci-hub.se For instance, the solid-state photodimerization of trans-1-(3-pyridyl)-2-(4-pyridyl)ethylene (3,4′-bpe) coordinated to metal ions affords head-to-head (HH) and head-to-tail (HT) photodimer isomers with absolute regiospecificity. sci-hub.se

Furthermore, Lewis acids like BF3 can influence the outcome of these reactions. In the photocycloaddition of 5(4H)-oxazolones, the presence of BF3 promotes a head-to-head 1,2-anti coupling, leading to the δ-isomer of the corresponding diaminotruxinic acid derivative. rsc.org

Donor-Acceptor Cyclobutane Strategies in Organic Synthesis

Donor-acceptor (D-A) cyclobutanes, which are substituted with both electron-donating and electron-withdrawing groups, are versatile building blocks in organic synthesis. researchgate.netresearchgate.net The geminal dicarboxylate moiety often serves as the acceptor, while various other groups can function as the donor. The inherent ring strain and the electronic push-pull effect make these molecules susceptible to ring-opening and cycloaddition reactions, often catalyzed by Lewis acids. researchgate.netresearchgate.net

These D-A cyclobutanes can undergo formal [4+n] cycloaddition reactions with a variety of partners, providing access to a diverse range of carbo- and heterocyclic frameworks. For example, Lewis acid-catalyzed reactions of D-A cyclobutanes with iminooxindoles lead to the formation of spiro[piperidine-3,2′-oxindoles] via a [4+2] cycloaddition. nih.govrsc.org Similarly, reactions with nitriles can yield functionalized tetrahydropyridines, and reactions with nitrones can produce unique oxazepines through a formal [4+3] cycloaddition. researchgate.netresearchgate.net

The choice of Lewis acid catalyst is crucial for the success of these transformations. Scandium(III) triflate (Sc(OTf)3) has been found to be particularly effective in catalyzing the [4+2] cycloaddition of D-A cyclobutanes with iminooxindoles. nih.govrsc.org Other Lewis acids such as Yb(OTf)3, Y(OTf)3, and Cu(OTf)2 have also been explored, though often with lower efficiency. nih.govrsc.org In the reaction with terminal alkynes, boron trifluoride etherate (BF3·OEt2) has been shown to promote a reaction that provides access to dihydrooxepines. uwo.ca

The scope of these reactions is quite broad, tolerating a range of substituents on both the D-A cyclobutane and the reaction partner. This versatility allows for the synthesis of complex molecular architectures from relatively simple starting materials. researchgate.netnih.govrsc.org

Mechanistic Investigations of Cycloaddition Reactions

Understanding the mechanisms of these cycloaddition reactions is essential for controlling their outcomes and developing new synthetic methodologies. For [2+2] photocycloadditions, the reaction is generally understood to proceed through an excited state of one of the olefin reactants. researchgate.net The formation of a triplet 1,4-biradical intermediate is a key feature of the mechanism for many enone photocycloadditions. illinois.edu This intermediate allows for bond rotation before ring closure, which can affect the stereoselectivity of the final product. illinois.edu The regioselectivity is often determined by the initial formation of an oriented π-complex or exciplex. illinois.edu

In the case of D-A cyclobutanes, the reaction mechanism typically involves the activation of the cyclobutane by a Lewis acid. The Lewis acid coordinates to the acceptor group (the dicarboxylate), which facilitates the cleavage of a strained carbon-carbon bond to form a zwitterionic intermediate. nih.govrsc.orguwo.ca This intermediate can then be trapped by a nucleophile or a dipolarophile in a cycloaddition reaction.

For example, in the Sc(OTf)3-catalyzed [4+2] cycloaddition of D-A cyclobutanes with iminooxindoles, a plausible mechanism involves the initial binding of the Lewis acid to an ester moiety, leading to the heterolytic cleavage of the C-C bond and formation of a zwitterionic intermediate. nih.govrsc.org This intermediate then reacts with the iminooxindole to yield the spirocyclic product. nih.govrsc.org Experiments with enantioenriched cyclobutanes have helped to elucidate the stereochemical pathway of these reactions, suggesting that in some cases, the reaction proceeds through a pathway that results in a racemic product, indicating the formation of an achiral intermediate. nih.govrsc.org

Similarly, the BF3·OEt2 catalyzed reaction of D-A cyclobutanes with terminal alkynes is proposed to proceed through a zwitterionic intermediate generated by Lewis acid-promoted C-C bond cleavage. uwo.ca The terminal alkyne then attacks the oxocarbenium ion of this intermediate, followed by a 1,3-shift and proton loss to afford the dihydrooxepine product. uwo.ca

Detailed mechanistic studies, often supported by computational methods like DFT calculations, are crucial for rationalizing the observed reactivity and selectivity, and for guiding the design of new and improved synthetic strategies. rsc.orgchinesechemsoc.org

Coordination Chemistry and Metal Complexation

Platinum Group Metal Complexes of Cyclobutane-1,1-dicarboxylate

The coordination of this compound to platinum group metals has been extensively studied, largely driven by the success of carboplatin (B1684641), a platinum(II) complex of this ligand, in cancer therapy. These studies have provided valuable insights into the synthesis, reactivity, and stability of such complexes.

The synthesis of platinum(II) coordination complexes featuring the this compound ligand primarily involves ligand substitution reactions. A common strategy is the reaction of a di-aqua platinum(II) species with a salt of cyclobutane-1,1-dicarboxylic acid. The di-aqua complex is typically generated in situ from a di-chloro platinum(II) precursor, such as cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]), by reaction with a silver salt like silver nitrate (B79036) or silver sulfate (B86663) to precipitate the chloride ions as silver chloride. nih.govresearchgate.net This is followed by the addition of the dicarboxylate ligand.

Another established method involves the direct reaction of a di-hydroxo platinum(II) complex with cyclobutane-1,1-dicarboxylic acid. memphis.edu Furthermore, platinum(II) complexes with other leaving groups, such as sulfato ligands, can also serve as precursors for the introduction of the this compound ligand. memphis.edu The synthesis of analogues with different amine ligands, for instance, cis-1,2-propylendiammine or cis-isobutylendiammine, follows similar principles where the corresponding di-chloro platinum(II) complex is first synthesized and then reacted with the dicarboxylate. nih.govjbuon.com

A general synthetic scheme for the preparation of carboplatin and its analogues is depicted below: cis-[Pt(Amine)₂Cl₂] + 2 AgNO₃ + H₂O → cis-Pt(Amine)₂(H₂O)₂₂ + 2 AgCl(s) cis-Pt(Amine)₂(H₂O)₂₂ + (C₄H₆(COO)₂)K₂ → cis-[Pt(Amine)₂(C₄H₆(COO)₂)] + 2 KNO₃

The choice of solvent and reaction temperature can influence the yield and purity of the final product. Water is a commonly used solvent for these reactions. nih.govresearchgate.net

Ligand substitution reactions are fundamental to the biological activity and synthesis of square-planar platinum(II) complexes. These reactions generally proceed through associative mechanisms, involving the formation of a five-coordinate trigonal-bipyramidal intermediate. nih.govlibretexts.org The rate of these reactions is influenced by several factors, including the nature of the entering and leaving groups, as well as the spectator ligands.

Kinetic studies on the displacement of the bidentate this compound ligand from palladium(II) complexes, which serve as excellent models for their platinum(II) counterparts due to their higher reactivity, have provided detailed mechanistic insights. rsc.org In these studies, the substitution of the this compound ligand by various nucleophiles, such as thiourea (B124793), was found to occur in two consecutive steps. rsc.org This suggests a stepwise opening of the chelate ring. All kinetic and activation parameters from these studies are consistent with an associative substitution mechanism. rsc.org

The general mechanism for ligand substitution in square-planar d⁸ complexes can be described by the following two-step process:

Formation of a five-coordinate intermediate: The incoming ligand attacks the square-planar complex to form a five-coordinate trigonal-bipyramidal intermediate.

Dissociation of the leaving group: The leaving group departs from the intermediate to yield the final square-planar product.

The rate of substitution is influenced by the trans effect of the ligands, which is the ability of a ligand to labilize the ligand positioned trans to it.

The stability and reactivity of platinum(II) complexes are critically influenced by the steric and electronic properties of their ligands. The this compound ligand, by forming a six-membered chelate ring with the platinum center, significantly enhances the thermodynamic stability of the complex compared to complexes with monodentate leaving groups like chloride. cu.edu.eg This increased stability is a key factor in the pharmacological properties of carboplatin, contributing to its reduced side effects compared to cisplatin. ijpcbs.com

The steric bulk of the cyclobutane (B1203170) ring can also play a role in the reactivity of the complex. Modifications to the cyclobutane ring, such as the introduction of substituents, can alter the steric hindrance around the platinum center, thereby influencing the rate of ligand substitution reactions. For example, the introduction of a trifluoromethyl and a hydroxyl group at the 3-position of the this compound ligand has been shown to modulate the cytotoxic activity of the resulting platinum(II) complexes. nih.gov

Palladium(II) complexes are often used as models for platinum(II) systems in mechanistic studies due to their similar coordination chemistry and faster reaction rates. cu.edu.eg The coordination chemistry of palladium(II) with this compound has been investigated, revealing similarities to its platinum(II) counterpart.

Kinetic and mechanistic studies on the displacement of the this compound ligand from complexes such as [Pd(en)(cbdca)] (where en is ethane-1,2-diamine and cbdca is this compound) have been conducted. rsc.org The substitution reactions with nucleophiles like thiourea and iodide were observed to proceed in two consecutive steps, corresponding to the stepwise displacement of the two carboxylate arms of the chelating ligand. rsc.org The strong trans influence of the incoming sulfur-containing nucleophiles can lead to the subsequent displacement of the amine ligand. rsc.org The rate and activation parameters determined from these studies strongly support an associative substitution mechanism. rsc.org

Equilibrium studies on the formation of mixed-ligand complexes of [Pd(bpy)(H₂O)₂]²⁺ (where bpy is 2,2'-bipyridine) with this compound and DNA constituents have also been reported. cu.edu.eg These studies show that the interaction can lead to the opening of the this compound chelate ring and the coordination of a DNA base. cu.edu.eg

| Complex | Reactant | Product | Mechanism | Reference |

| [Pd(en)(cbdca)] | Thiourea | [Pd(en)(tu)₂]²⁺ | Associative Substitution | rsc.org |

| [Pd(bpy)(cbdca)] | Inosine | [Pd(bpy)(cbdca-O)(inosine)] | Ring-opening and substitution | cu.edu.eg |

| [Pd(pic)(H₂O)₂]²⁺ | CBDCAH⁻ | [Pd(pic)(CBDCA)] | Associative Substitution | nih.gov |

Table 1: Examples of Palladium(II) Reactions with this compound (cbdca)

Lanthanide and Transition Metal Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand between metal centers has made it a candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

The design of coordination polymers and MOFs relies on the judicious selection of metal ions or clusters and organic linkers. The geometry, connectivity, and flexibility of the organic linker are crucial in determining the topology and properties of the resulting framework. uq.edu.au Carboxylate-based linkers are widely used due to their versatile coordination modes and ability to form robust frameworks. researchgate.net

While aromatic dicarboxylates are more commonly employed due to their rigidity, aliphatic dicarboxylates like this compound offer unique structural possibilities due to the non-planar and relatively rigid nature of the cyclobutane ring. nih.gov The use of such ligands can lead to the formation of novel framework topologies that are not accessible with linear or planar linkers.

Key design principles for using dicarboxylate ligands like this compound in the construction of coordination polymers and MOFs include:

Coordination geometry of the metal ion: Lanthanide ions, with their high and flexible coordination numbers, can lead to diverse and complex structures. mdpi.com Transition metals, with more defined coordination geometries, can offer greater predictability in the resulting framework.

Flexibility of the linker: While the cyclobutane ring itself is relatively rigid, the orientation of the carboxylate groups can allow for some conformational flexibility, influencing the final structure.

Reaction conditions: Factors such as solvent, temperature, and pH can play a crucial role in directing the self-assembly process and determining which crystalline phase is formed. nih.gov

Solvothermal and Other Synthetic Approaches to Metal-Organic Architectures

Solvothermal synthesis is the most prevalent and effective method for producing crystalline metal-organic frameworks incorporating cyclobutane dicarboxylate ligands. researchgate.net This technique involves heating a mixture of a metal salt precursor and the organic linker (such as trans-1,3-cyclobutanedicarboxylic acid) in a high-boiling-point solvent within a sealed container, typically a Teflon-lined autoclave. nih.govlucp.net The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination of the dicarboxylate ligand to the metal centers, leading to the self-assembly and crystallization of the extended framework. northeastern.edu

Key parameters that influence the outcome of the synthesis include the choice of solvent, reaction temperature, time, and the presence of modulators. lucp.netnih.gov Solvents like N,N-dimethylformamide (DMF) are commonly used. frontiersin.org Modulators, which are often monotopic carboxylic acids like acetic acid, can compete with the primary ligand during coordination, which helps to control the crystal growth rate and improve the quality and phase purity of the final product. nih.gov The specific conditions are carefully optimized to yield the desired framework topology and properties.

| Parameter | Typical Condition | Purpose |

| Method | Solvothermal | Promotes crystallization of the MOF |

| Reactants | Metal Salt, Cyclobutane Dicarboxylic Acid | Inorganic nodes and organic linkers |

| Solvent | N,N-dimethylformamide (DMF) | Dissolves reactants |

| Temperature | 100-150 °C | Provides energy for reaction and crystallization |

| Vessel | Teflon-lined Autoclave | Contains the reaction under pressure |

| Additives | Modulators (e.g., Acetic Acid) | Controls crystal growth and quality |

Structural Elucidation and Topology of this compound-based Frameworks

Metal-organic frameworks built with trans-1,3-cyclobutanedicarboxylate (tcb) often utilize a design principle known as the partitioned acs (pacs) platform. osti.govnih.gov The topology of these frameworks is complex, featuring interconnected octahedral and trigonal bipyramidal cages. osti.gov In this platform, the trans-1,3-cyclobutanedicarboxylate ligand serves as a short, rigid strut that mimics the geometry of more common para-benzene-based linkers, such as 1,4-benzenedicarboxylate (bdc), but in a much more compact form. osti.govnih.gov This bioisosteric substitution is key to the unique structural and functional properties of these materials.

Pore Engineering and Ultrafine Tuning for Tailored Material Properties

Pore engineering in MOFs involves the precise modification of pore size, shape, and chemistry to optimize them for specific applications. unt.edursc.org The trans-1,3-cyclobutanedicarboxylate ligand has proven to be an exceptional tool for this purpose, enabling a strategy of "extreme pore compression." osti.govnih.gov In isoreticular frameworks (frameworks with the same topology but different linkers), replacing a standard linear linker like 1,4-benzenedicarboxylate with trans-1,3-cyclobutanedicarboxylate induces a significant structural contraction. nih.gov

This substitution can achieve a compression ratio of approximately 30% based on the unit cell's c/a ratio. osti.govnih.gov This level of compression dramatically reduces the pore size and alters the geometry of the internal cavities. Such ultrafine tuning at the sub-angstrom level is critical for enhancing the separation selectivity of gases with very similar sizes and properties, such as acetylene (B1199291) (C2H2) and carbon dioxide (CO2). osti.gov By shrinking the pores to more closely match the dimensions of the target gas molecule, the framework can achieve much stronger preferential adsorption, a phenomenon known as the "pore partition effect." nih.gov

Research into Multi-modular Framework Design

Multi-modular framework design is an advanced strategy where different molecular components (modules) are integrated into a single MOF to achieve synergistic or complex functions. osti.govnih.gov The pacs (partitioned acs) platform is a prime example of this approach, allowing for the combination of two distinct ligand modules within one isoreticular framework. nih.gov

In this design, an "L1-L2 strategy" is employed. osti.gov The trans-1,3-cyclobutanedicarboxylate ligand acts as the primary structural module (Ligand 1, or L1). Its role is to induce the extreme pore compression described previously, creating a highly size-constrained environment. osti.govnih.gov A second, different ligand (Ligand 2, or L2), known as a pore-partitioning ligand, is then introduced. This L2 module provides a much finer level of tuning, causing less than 3% additional compression but significantly altering the surface chemistry and sorption properties of the pores. osti.govnih.gov

This integrative L1-L2 strategy dramatically amplifies the effect of the ultrafine tuning provided by L2. For instance, in a framework based on the longer 1,4-benzenedicarboxylate linker as L1, changing the L2 ligand has little effect on C2H2/CO2 selectivity. osti.gov However, when trans-1,3-cyclobutanedicarboxylate is used as the L1 compression module, the same variations in the L2 ligand cause the C2H2/CO2 selectivity to increase from 2.6 to as high as 20.8, demonstrating a remarkable enhancement in gas separation performance. osti.govnih.gov

| Framework System | Primary Ligand (L1) | C2H2/CO2 Selectivity | Effect |

| CoV-bdc-pacs | 1,4-benzenedicarboxylate (bdc) | 2.6 - 2.8 | Baseline performance; L2 tuning has minimal effect |

| CoV-tcb-pacs | trans-1,3-cyclobutanedicarboxylate (tcb) | 12.3 - 20.8 | L1 compression amplifies L2 tuning for high selectivity |

Supramolecular Chemistry and Crystal Engineering

Formation of Hydrogen-Bonded Networks in Salts and Co-crystals

Cyclobutane-1,1-dicarboxylate readily forms salts and co-crystals with a variety of organic molecules, particularly amines, through predictable hydrogen bonding interactions. rsc.orgrsc.org The primary interactions governing the assembly are the strong O-H···O and N-H···O hydrogen bonds formed between the carboxylic acid/carboxylate groups of the cyclobutane (B1203170) derivative and the amine functionalities. rsc.orgrsc.orgrsc.org These interactions lead to the creation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. rsc.orgrsc.orgresearchgate.net

For instance, the reaction of cyclobutane-1,1-dicarboxylic acid with amines like 2-aminopyridine (B139424) and benzylamine (B48309) results in the formation of crystalline salts with distinct network structures. rsc.orgrsc.org The salt with 2-aminopyridine, 2-aminopyridinium hydrogen this compound, assembles into a 1D network. rsc.orgrsc.orgrsc.org In contrast, benzylammonium hydrogen this compound forms a 2D layer structure. rsc.orgrsc.orgrsc.orgresearchgate.net

The resulting hydrogen-bonded patterns, or supramolecular synthons, can be described using graph set notation. In salts with primary amines, conventional synthons like R²₂(8) and R⁴₄(12) are frequently observed, but unconventional motifs such as R⁴₄(16) and R²₂(14) also occur, showcasing a plethora of assembly possibilities. researchgate.net The formation of these networks is a cornerstone of crystal engineering, aiming to design solid-state materials with desired structural properties. rsc.orgrsc.org

Table 1: Hydrogen-Bonded Network Dimensionality in this compound Salts

| Amine Component | Resulting Salt | Network Dimensionality | Citations |

|---|---|---|---|

| 2-Aminopyridine | 2-Aminopyridinium hydrogen this compound | 1D | rsc.orgrsc.orgrsc.org |

| Benzylamine | Benzylammonium hydrogen this compound | 2D | rsc.orgrsc.orgrsc.orgresearchgate.net |

| Imidazole (B134444) Derivatives | Imidazolium (B1220033) hydrogen this compound | 1D/3D (context dependent) | rsc.orgpsu.edu |

| 2-Phenyl Imidazole | 2-Phenyl imidazolium hydrogen this compound | 2D | rsc.orgpsu.eduresearchgate.net |

| Dicyclohexylamine | Dicyclohexylammonium (B1228976) hydrogen this compound | 1D | researchgate.net |

| Dibenzylamine | Dibenzylammonium hydrogen this compound | 1D | researchgate.net |

Influence of Amine Backbone on Supramolecular Assembly Patterns

The structure of the amine co-former plays a critical role in directing the final supramolecular architecture of this compound salts. Systematic studies have been conducted by synthesizing series of salts with amines possessing diverse backbones—including aliphatic, alicyclic, aromatic, and heterocyclic structures—to understand this influence. researchgate.net

However, comparing different classes of amines reveals a more pronounced effect. The reaction with benzylamine leads to a 2D structure, while the salt with 2-aminopyridine yields a 1D network. rsc.org This highlights how the rigidity, steric hindrance, and hydrogen bonding capabilities of the amine backbone dictate the packing and dimensionality of the resulting crystal structure. researchgate.net The comparison of these structures with known salts in crystallographic databases helps in discovering similarities and dissimilarities in packing, contributing to a deeper understanding of structure-directing effects. researchgate.netresearchgate.net

Analysis of Crystal Packing and Non-Covalent Interactions

Table 2: Key Non-Covalent Interactions in this compound Crystals

| Interaction Type | Description | Citation |

|---|---|---|

| O-H···O | Strong hydrogen bond between carboxylic acid and/or carboxylate groups. | rsc.org |

| N-H···O | Strong hydrogen bond between protonated amine and carboxylate/carboxylic acid. | rsc.org |

| C-H···O | Weaker hydrogen bond that contributes to overall packing stability. | rsc.org |

| van der Waals | Found to be the most significant interaction controlling overall assembly in a broad series of salts. | researchgate.net |

| π-π Stacking | Occurs between aromatic rings of amine components, contributing to network formation. | acs.org |

Investigation of Organo-Gelation Behavior Mediated by this compound Salts

Certain salts of cyclobutane-1,1-dicarboxylic acid have been identified as low molecular mass organic gelators (LMOGs), capable of immobilizing organic solvents to form gels. researchgate.netpsu.edu The ability to form gels is strongly correlated with the supramolecular structure of the salt in the solid state. psu.edu

Research suggests that a one-dimensional hydrogen-bonded network in the crystal structure is a key prerequisite for gelation behavior. researchgate.netpsu.edu This 1D network is believed to promote the one-dimensional fibrous growth of the material, which then entraps solvent molecules to form the gel. psu.edu For example, dicyclohexylammonium hydrogen this compound and dibenzylammonium hydrogen this compound both exhibit 1D hydrogen-bonded networks and are effective organogelators. researchgate.net

The nature of the constituent molecules is also critical. In a systematic study of salts formed with n-alkyl primary amines, gelation was only observed for salts with long alkyl chains (n > 10). acs.orgacs.org Salts with shorter chains (n < 11) did not exhibit any gelling ability. acs.orgacs.org This suggests that van der Waals interactions between the long alkyl chains are necessary to stabilize the gel network. acs.orgacs.org Furthermore, in salts with imidazole derivatives, the presence of a free carboxylic acid group was found to be crucial for forming stable gels, as it participates in further hydrogen bonding that strengthens the gelator network. researchgate.netwhiterose.ac.uk

Table 3: Gelation Properties of Selected this compound Salts

| Salt | Alkyl/Amine Component | Gelation Ability | Key Structural Feature | Citations |

|---|---|---|---|---|

| Primary Ammonium Hydrogen Dicarboxylate | n-Alkyl amine (n < 11) | No | 2D H-bonding network, insufficient van der Waals forces | acs.orgacs.org |

| Primary Ammonium Hydrogen Dicarboxylate | n-Alkyl amine (n > 10) | Yes (e.g., in kerosene) | 2D H-bonding network, sufficient van der Waals forces from long alkyl chains | acs.orgacs.org |

| Imidazolium Hydrogen this compound | Imidazole | Yes (e.g., in nitrobenzene) | 1D network promotes fibrous growth; free COOH group enhances stability | researchgate.netpsu.eduwhiterose.ac.uk |

| Dicyclohexylammonium Hydrogen this compound | Dicyclohexylamine | Yes | 1D hydrogen-bonded network | researchgate.net |

| Dibenzylammonium Hydrogen this compound | Dibenzylamine | Yes | 1D hydrogen-bonded network | researchgate.net |

Applications in Advanced Materials and Chemical Technologies

Polymer Synthesis and Macromolecular Architectures

The rigid and compact nature of the cyclobutane (B1203170) ring makes cyclobutane-1,1-dicarboxylate an attractive monomer for the synthesis of polymers with unique thermal and mechanical properties. Its derivatives are increasingly being utilized in polycondensation and polymerization reactions to create novel macromolecular architectures.

Utilization as Monomers for Polycondensation and Polymerization

Cyclobutane-1,1-dicarboxylic acid and its esters serve as fundamental monomers in step-growth polymerization. sigmaaldrich.comsigmaaldrich.com The dicarboxylic acid functionality allows for reactions with diols or diamines to form polyesters and polyamides, respectively. The cyclobutane unit's stereochemistry can be controlled to produce polymers with specific spatial arrangements, influencing their crystallinity and physical properties. For instance, the photodimerization of certain unsaturated acids can yield cyclobutane dicarboxylic acids that are then used in polymerization, offering a green synthesis route using light energy. nih.gov

The reaction of cyclobutane-1,1-dicarboxylic acid with metal carbonates, such as lithium carbonate, can also lead to the formation of coordination polymers. sigmaaldrich.comsigmaaldrich.com These materials, while distinct from traditional organic polymers, showcase the versatility of this dicarboxylate in forming extended network structures.

Building Blocks for Polyamides, Polyesters, and Cross-Polymers

The synthesis of both polyamides and polyesters incorporating the this compound unit has been successfully demonstrated. Novel polyamides with cyclobutane rings in their main chain have been synthesized from dimer derivatives of ferulic acid, which undergo topochemical [2+2] photo-dimerization to form a cyclobutane structure. tandfonline.com These polyamides can be obtained either through an ester-amide exchange reaction from a network polymer or via interfacial polycondensation of the corresponding diacid chloride with a diamine. tandfonline.com

In the realm of polyesters, cyclobutane-containing diacids have been explored as sustainable alternatives to petroleum-derived monomers. und.edu For example, cis-cyclobutane-1,2-dicarboxylic acid has been used as a biobased hardener to cross-link epoxidized linseed oil, resulting in a fully biobased thermoset. acs.org The potential for creating cross-linked polymers is also highlighted by the possibility of using diols or triols in condensation reactions with cyclobutane dicarboxylic acid derivatives, which could lead to either linear or cross-linked polymer structures, respectively. nih.gov

| Polymer Type | Monomers | Synthesis Method | Key Feature | Reference |

| Polyamide | Dimer of O-acetylferulic acid (forms cyclobutane ring), Hexamethylenediamine | Ester-amide exchange or Interfacial polycondensation | Linear polyamide with a cyclobutane ring in the main chain. tandfonline.com | tandfonline.com |

| Polyester (Thermoset) | cis-Cyclobutane-1,2-dicarboxylic acid, Epoxidized linseed oil | Cross-linking | Fully biobased thermoset. acs.org | acs.org |

| Coordination Polymer | Cyclobutane-1,1-dicarboxylic acid, Lithium carbonate | Reaction in solution | Formation of an extended network structure. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

Heterogeneous and Homogeneous Catalysis Applications (Non-biological)

While the direct application of this compound itself in non-biological heterogeneous and homogeneous catalysis is not extensively documented, its role as a building block for catalytically active materials is significant. The primary route to catalytic applications is through the formation of Metal-Organic Frameworks (MOFs).

The functional groups within MOFs derived from cyclobutane dicarboxylates can act as catalytic sites. The porous nature of these frameworks allows for the diffusion of reactants to these active sites, facilitating catalytic reactions. The specific catalytic activity is highly dependent on the metal nodes and the functionalization of the organic linker. While the search results primarily point towards the catalytic potential of MOFs, detailed examples of specific non-biological catalytic reactions driven by this compound-based materials, outside of the MOF context, are limited.

Chemical Sensing Development based on MOF Architectures

A significant application of this compound is in the development of chemical sensors based on Metal-Organic Frameworks (MOFs). The dicarboxylate ligand is used to construct porous, crystalline materials with high surface areas and tunable pore environments.

Lanthanide-based MOFs (LnMOFs) synthesized using cyclobutane-1,1-dicarboxylic acid have shown promise as selective chemical sensors. sigmaaldrich.comsigmaaldrich.com For example, a Europium-based MOF (Eu-MOF) has been demonstrated to be an effective sensor for detecting methanol (B129727) (CH₃OH). sigmaaldrich.comsigmaaldrich.com The high luminescence quantum yield of this Eu-MOF is quenched upon interaction with methanol, providing a detectable signal. sigmaaldrich.comsigmaaldrich.com The selectivity of these MOF-based sensors is a key advantage, allowing for the detection of specific analytes in a mixture. mdpi.comd-nb.info The design of the MOF, including the choice of the metal ion and the organic linker, dictates the sensing properties. mdpi.com

| MOF System | Analyte Detected | Principle of Detection | Key Finding | Reference |

| Eu-MOF | Methanol (CH₃OH) | Luminescence quenching | High selectivity and sensitivity due to the high luminescence quantum yield of the MOF. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

Adsorption and Separation Technologies within Porous Frameworks

The porous nature of MOFs constructed from this compound and its isomers makes them excellent candidates for adsorption and separation technologies. The precise control over pore size and functionality at the molecular level allows for the selective capture of gases and other small molecules. nih.govnih.gov

Research has shown that MOFs built with trans-1,3-cyclobutanedicarboxylate can be used for the separation of gases like acetylene (B1199291) (C₂H₂) and carbon dioxide (CO₂). osti.govacs.orgosti.gov By strategically using the cyclobutane-based linker to shrink the pore size of the MOF, a significant enhancement in the selectivity for C₂H₂ over CO₂ was achieved. osti.govacs.org This "pore compression" strategy, coupled with ultrafine tuning of the pore environment, demonstrates the potential of these materials in demanding industrial separation processes. osti.govacs.org The ability to create frameworks with tailored pore dimensions is a critical advantage for targeting specific gas separation challenges. nih.gov

| MOF Platform | Linker | Application | Key Finding | Reference |

| Partitioned acs (pacs) | trans-1,3-cyclobutanedicarboxylate | Gas Separation (C₂H₂/CO₂) | Extreme pore compression leads to a dramatic increase in separation selectivity. osti.govacs.orgosti.gov | osti.govacs.orgosti.gov |

Organic Reactions and Synthetic Utility As a Key Building Block

Ring Expansion Reactions and Rearrangements

The inherent ring strain in cyclobutane (B1203170) scaffolds makes them susceptible to ring expansion reactions, which provide a pathway to more stable five- or six-membered rings. chemistrysteps.com These transformations are typically driven by the formation of a carbocation intermediate adjacent to the ring, which can trigger an alkyl shift. chemistrysteps.commasterorganicchemistry.com The process alleviates both angle and torsional strain, converting a less stable cyclobutane into a cyclopentane (B165970) derivative, for example. chemistrysteps.com

Two primary forces drive these rearrangements: the relief of ring strain and the stabilization of the carbocation. chemistrysteps.com When a carbocation is formed on a carbon atom attached to a cyclobutane ring, a 1,2-alkyl shift involving one of the ring carbons can lead to the formation of a larger, less strained ring. masterorganicchemistry.com Such rearrangements are common in reactions that proceed via carbocation intermediates, such as certain SN1 and E1 reactions. chemistrysteps.com While this is a well-established principle for many cyclobutane-containing molecules, specific examples detailing the ring expansion of cyclobutane-1,1-dicarboxylate itself are not extensively documented in prominent literature, suggesting the gem-dicarboxylate moiety may influence the stability and reactivity pathways of the ring system under typical rearrangement conditions.

Annulation Pathways and Complex Heterocycle Synthesis

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of synthetic chemistry for building polycyclic and heterocyclic systems. nih.gov These pathways are critical for generating molecular complexity rapidly. nu.edu.kz The synthesis of nitrogen-containing heterocycles like morpholines, thiomorpholines, and piperazines, which are significant pharmacophores, often relies on annulation strategies. bris.ac.uk A common approach involves the use of a bifunctional reagent that can react in a stepwise manner to close a ring. bris.ac.uk

For instance, aza-annulation is a powerful strategy for constructing aza-heterocycles with high diastereoselectivity and minimal reaction steps. nu.edu.kz This can involve the condensation of primary amines with a β-ketoester to form an enamine, followed by annulation with a suitable dienophile like maleic anhydride (B1165640) to yield γ-lactams. nu.edu.kz Although this compound possesses functional handles that could potentially participate in such pathways, its specific application as a building block in annulation reactions for the synthesis of complex heterocycles is not a widely reported strategy in the surveyed chemical literature.

C–H Functionalization Strategies in Cyclobutane Synthesis

Modern synthetic strategies increasingly turn to C–H functionalization to build molecular complexity, avoiding the need for pre-functionalized starting materials. This approach has been successfully applied to the synthesis of complex cyclobutane natural products. nih.gov The carbonyl groups in cyclobutane derivatives can serve as latent directing groups for C–H functionalization, allowing for the direct and controlled installation of new substituents. nih.govacs.org

In a synthetic approach towards the natural product dictazole A, a 1,1-cyclobutanedicarboxylate derivative was specifically targeted. nih.govacs.org The strategy leverages a palladium-catalyzed C–H arylation reaction directed by an auxiliary. The presence of substituents on the carbon alpha to the directing group was found to have a significant impact on the reaction's efficiency, as detailed in the table below.

| α-Substituent | Reaction Temperature | Outcome |

|---|---|---|

| Phthalimide | 130 °C | Starting material fully consumed |

| Ester | 90 °C | Performed arylation at a much lower temperature |

| 1,1-dicarboxylate precursor | 130 °C | 62% starting material recovered, indicating lower reactivity |

This C–H functionalization approach allows for sequential and controlled arylations. For example, subjecting a parent cyclobutane to reaction conditions with one equivalent of iodobenzene (B50100) resulted in a statistical mixture of starting material, mono-arylated, and bis-arylated products, demonstrating that the rates of the first and second arylations are nearly identical. acs.org This highlights the potential of using this compound derivatives as scaffolds for building highly substituted four-membered rings through precise C–H functionalization. nih.govacs.org

Stereoselective and Enantioselective Transformations

Controlling stereochemistry is a central challenge in organic synthesis, and numerous strategies have been developed for the stereoselective and enantioselective synthesis of cyclobutane derivatives. researchgate.netchemistryviews.org These methods are crucial as many bioactive natural products contain complex, stereochemically rich cyclobutane cores. nih.gov

One powerful method for creating stereodefined cyclobutanes is through the ring contraction of other heterocycles. A notable example is the highly stereoselective synthesis of a cyclobutane derivative from a cis-substituted pyrrolidine-2,5-dicarboxylate. ntu.ac.uk In this transformation, the stereochemical information from the starting pyrrolidine (B122466) is transferred to the cyclobutane product with excellent control, affording the product with a diastereomeric ratio of >20:1. ntu.ac.uk This process proceeds through a proposed 1,4-biradical intermediate, with the stereospecificity arising from rapid C-C bond formation following nitrogen extrusion. nih.govntu.ac.ukacs.org

Furthermore, stereocontrol is vital in the functionalization of existing cyclobutane rings. In the synthesis of a precursor for C-H activation studies related to dictazole A, a diastereoselective synthesis was employed. nih.gov The process started with the dianion of 4-methoxyphenylacetic acid, which was treated with epichlorohydrin (B41342) in a double-alkylation reaction to produce a hydroxy acid precursor to the target 1,1-cyclobutanedicarboxylate derivative as a single diastereomer. nih.gov These examples underscore the importance and feasibility of achieving high levels of stereocontrol in reactions involving the this compound core and related structures.

| Transformation | Starting Material Type | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Ring Contraction | cis-Pyrrolidine-2,5-dicarboxylate | Nitrogen extrusion via iodonitrene chemistry | Excellent stereocontrol (dr > 20:1) | ntu.ac.uk |

| Double Alkylation | Dianion of a phenylacetic acid derivative | Formation of a C-H activation precursor | Delivered hydroxy acid as a single diastereomer | nih.gov |

Theoretical and Computational Studies

Density Functional Theory (DFT) and Ab Initio Calculations for Conformational Analysis

Theoretical studies employing Density Functional Theory (DFT) and ab initio methods have been instrumental in elucidating the conformational landscape of cyclobutane-1,1-dicarboxylic acid and its analogs. These calculations provide a molecular-level understanding of the structural preferences and dynamic behavior of the cyclobutane (B1203170) ring.

Research utilizing DFT calculations at the B3PW91/6-311++G** level has successfully identified five stable conformations of the 1,1-dicarboxycyclobutane molecule. researchgate.net To better understand its solid-state behavior, interactions in the crystal phase were modeled by simulating the most stable conformer hydrogen-bonded with two formic acid molecules. researchgate.net The resulting theoretical infrared (IR) spectrum and structure showed plausible agreement with experimental data for the crystalline phase. researchgate.net

Furthermore, X-ray crystallographic analysis of a single crystal of 1,1-cyclobutanedicarboxylic acid has revealed an unusual electron density distribution for one of the carbon atoms in the cyclobutane ring. researchgate.net This observation suggests a dynamic inversion of the ring's conformation, a phenomenon that can be further investigated and understood through computational conformational analysis. researchgate.netrsc.org Infrared spectroscopy studies on cyclobutane-1,1-dicarboxylic acid have also provided evidence for the presence of conformational isomerism in dilute solutions. researchgate.net

Table 1: Computational Methods in Conformational Analysis of Cyclobutane-1,1-dicarboxylate Derivatives

| Computational Method | System Studied | Key Findings | Reference |

| DFT (B3PW91/6-311++G) | 1,1-dicarboxycyclobutane | Identification of five stable conformations. | researchgate.net |

| DFT (B3PW91/6-311++G) | 1,1-dicarboxycyclobutane with formic acid | Modeled hydrogen bonding interactions in the crystal phase. | researchgate.net |

| X-ray Crystallography | 1,1-cyclobutanedicarboxylic acid | Suggested dynamic inversion of the cyclobutane ring conformation. | researchgate.net |

| Infrared Spectroscopy | Cyclobutane-1,1-dicarboxylic acid | Evidence of conformational isomerism in dilute solutions. | researchgate.net |

Computational Modeling of Reaction Mechanisms, Pathways, and Transition States

Computational modeling has proven to be a powerful tool for investigating the mechanisms, pathways, and transition states of reactions involving cyclobutane derivatives. DFT calculations, for instance, have been employed to unveil the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines. nih.govresearchgate.net These studies revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, leading to the formation of an open-shell singlet 1,4-biradical. nih.govresearchgate.net The stereoretentive nature of the product is explained by the barrierless collapse of this biradical intermediate. nih.govresearchgate.net

In the context of this compound, kinetic studies on the displacement of this ligand from platinum(II) complexes provide a basis for computational modeling. psu.edursc.org The displacement in an acidic aqueous solution resembles the successive displacement of two monodentate carboxylates. rsc.org The reaction proceeds through a ring-opening stage followed by the departure of the now monodentate ligand. psu.edursc.org The rate of these steps is dependent on the hydrogen ion concentration, a factor that can be explicitly modeled in computational simulations to determine transition state energies and reaction pathways. psu.edursc.org Such computational studies can provide a deeper understanding of the factors governing the stability and reactivity of metal complexes containing the this compound ligand.

Table 2: Key Steps in the Acid-Catalyzed Displacement of this compound from a Platinum(II) Complex

| Reaction Stage | Description | Rate Law Dependence | Reference |

| Ring-Opening | The chelated dicarboxylate ring opens to form a monodentate intermediate. | Dependent on [H⁺] | rsc.org |

| Ligand Displacement | The monodentate dicarboxylate ligand is displaced from the complex. | Dependent on [H⁺] | rsc.org |

Prediction of Solvent Interactions and Self-Assembly Processes

Computational methods are increasingly used to predict and understand the complex processes of solvent interactions and self-assembly. For instance, computational studies have been instrumental in explaining the self-assembly of chiral β-dipeptides containing trans-cyclobutane residues into ordered aggregates. researchgate.net These studies modeled the self-assembly process, suggesting specific head-to-head or head-to-tail molecular arrangements that lead to the formation of helical, hydrogen-bonded single chains. researchgate.net These chains then interact to form bundles, with the predicted geometries aligning well with experimental X-ray diffraction data. researchgate.net

The influence of solvent and counter-ions on the structure of coordination polymers is another area where computational predictions are valuable. The synthesis of Fe(III) heterometallic complexes with this compound anions and alkali metal cations demonstrates how the choice of alkali metal (Na⁺, Rb⁺, or Cs⁺) dictates the final crystal structure. acs.org In the presence of Na⁺, the two coordinated water molecules are in a cis position, while for Rb⁺ and Cs⁺, they adopt a trans arrangement, leading to different two-dimensional coordination polymers. acs.org A topological analysis of the synthesized compounds and related structures from the Cambridge Structural Database was performed to understand the role of the alkali metal cations in connecting the bischelate moieties. acs.org Such studies highlight the predictive power of computational modeling in understanding and designing supramolecular assemblies. psu.edu

Electronic Structure Analysis and Spin Crossover Phenomena in Metal Complexes

The electronic structure of metal complexes containing this compound and related ligands has been a subject of detailed theoretical investigation, particularly concerning their magnetic properties. Ab initio calculations are crucial in understanding the electronic structure and magnetic anisotropy of these complexes.

For example, in a series of Fe(III)-M(I) heterometallic complexes with this compound (where M = Na, Rb, Cs), DC magnetic data combined with ab initio calculations revealed that the Fe³⁺ ion in the sodium-containing complex possesses a negative D value (indicating easy-axis anisotropy), which is rare for Fe³⁺ ions. acs.org In contrast, the rubidium and cesium analogs exhibit a positive D value. acs.org

The phenomenon of spin crossover (SCO), where the spin state of a metal complex changes in response to external stimuli, is another area where electronic structure analysis is vital. wikipedia.orgd-nb.info While direct studies on spin crossover in this compound complexes are not prevalent, the principles are applicable. First-principles investigations on other Fe(III) complexes, for instance, have explored the origin of large zero-field splitting and identified candidates for spin-crossover behavior by calculating the energy difference between high-spin and intermediate-spin states. acs.orgresearchgate.net These computational approaches, including DFT and wave function-based multiconfigurational methods, are essential for predicting and understanding the magnetic behavior of transition metal complexes. acs.orgresearchgate.net

Table 3: Calculated Magnetic Properties of Fe(III) Heterometallic this compound Complexes

| Complex | Alkali Metal | Position of Coordinated Water | Calculated D value | Magnetic Anisotropy | Reference |

| [NaFe(cbdc)₂(H₂O)₂]n | Na | cis | Negative | Easy-axis | acs.org |

| [RbFe(cbdc)₂(H₂O)₂]n | Rb | trans | Positive | N/A | acs.org |

| [CsFe(cbdc)₂(H₂O)₂]n | Cs | trans | Positive | N/A | acs.org |

Molecular Docking Studies for Understanding Intermolecular Interactions (General, Non-biological)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netdntb.gov.ua While widely used in drug design to predict the binding of a ligand to a protein receptor, its application can be extended to understand general, non-biological intermolecular interactions in materials science.

For instance, the principles of molecular docking can be applied to understand the formation of co-crystals and salts. A study on aminoguanidinium hydrogen 1,1-cyclobutane dicarboxylate highlights the use of molecular docking in its characterization. researchgate.netdntb.gov.uaacs.org By predicting the binding modes and affinities between the aminoguanidinium cation and the this compound anion, one can gain insights into the supramolecular architecture of the resulting salt. psu.eduresearchgate.net These computational predictions, when correlated with experimental data from techniques like X-ray crystallography, provide a comprehensive picture of the non-covalent interactions, such as hydrogen bonding and electrostatic forces, that govern the crystal packing. psu.edu This predictive capability is valuable for the rational design of new materials with desired structural properties.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a cornerstone technique for determining the precise atomic arrangement of cyclobutane-1,1-dicarboxylate in its crystalline solid state. This method has been instrumental in characterizing various metal complexes and coordination polymers incorporating the this compound ligand. For instance, the crystal structures of zinc(II) complexes with cyclobutane-1,1-dicarboxylic acid anions and calcium or barium cations have been determined, revealing them to be coordination polymers. researchgate.net Similarly, the structures of heterometallic Gd(III)-V(IV) complexes based on this compound anions have been elucidated using single-crystal X-ray diffraction. mdpi.com

In a notable study, X-ray crystallography revealed that a platinum(II) complex, Pt(NH₃)₂(CBDCA), adopts a square-planar geometry with the dicarboxylate chelate ring in a boat conformation and a planar cyclobutane (B1203170) ring. researchgate.net Furthermore, dinuclear ruthenium(II) complexes with bridging this compound ligands have been characterized by X-ray crystallography, confirming their solid-state structures. nih.gov

A significant challenge in the crystallographic analysis of cyclobutane-containing compounds is the potential for conformational disorder and thermal motion. The cyclobutane ring can exhibit puckering, leading to multiple conformations that can coexist within the crystal lattice. X-ray crystallographic analysis of cyclobutane-1,1-dicarboxylic acid itself has shown that the cyclobutane ring can be either statically or dynamically disordered. rsc.orgrsc.org

To address these challenges, crystallographers employ several strategies:

Low-Temperature Data Collection: Collecting diffraction data at cryogenic temperatures (around 100 K) can significantly reduce atomic thermal motion, leading to a more ordered crystal lattice and higher quality diffraction data.

Advanced Refinement Models: In cases of persistent disorder, specialized refinement models can be used to account for the presence of multiple conformers or significant thermal motion.

Synchrotron radiation sources offer X-ray beams with exceptionally high flux and brilliance, which can be advantageous for the crystallographic analysis of challenging samples. researchgate.net The high intensity of synchrotron radiation allows for the study of very small or weakly diffracting crystals, which might not yield usable data with conventional laboratory X-ray sources. mdpi.com This is particularly relevant for complex coordination polymers or materials where obtaining large, high-quality crystals can be difficult. researchgate.net The tunable nature of synchrotron radiation can also be exploited in advanced experiments like multi-wavelength anomalous diffraction (MAD) for phasing, which is crucial for determining the structures of novel compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound and its derivatives in solution. researchgate.netnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the case of this compound, the ¹H NMR spectrum typically shows signals for the protons on the cyclobutane ring. nih.gov For instance, in the ¹H NMR spectrum of cyclobutane-1,1-dicarboxylic acid, distinct signals corresponding to the different protons of the cyclopropane (B1198618) ring can be observed. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon framework, including the carboxylate carbons. researchgate.netresearchgate.net

NMR is also crucial for confirming the successful synthesis of derivatives. For example, the formation of diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate was confirmed by both ¹H and ¹³C NMR spectroscopy. acs.org Furthermore, extensive one- and two-dimensional NMR experiments are employed to assign all proton and carbon signals, which is essential for establishing the connectivity and stereochemistry of complex molecules. researchgate.net Studies on platinum complexes with this compound have shown that ¹H and ¹³C NMR can suggest rapid flipping of the chelate ring in solution. researchgate.net The consistency between solid-state X-ray data and solution-state NMR data can indicate that the structure observed in the crystal is maintained in solution. researchgate.netnih.gov

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Description |

| Dimethyl this compound | ¹H | 2.5–3.5 | Cyclobutane ring protons |

| Dimethyl this compound | ¹³C | 165–170 | Ester carbonyls |

| Carboplatin (B1684641) | ¹H / ¹³C | Multiple signals | Confirms the presence of three different hydrogens and four different carbons |

| Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate | ¹H / ¹³C | Multiple signals | Confirms the formation of the cyclobutane ring and the presence of the furan (B31954) moieties |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the compound's structure and functional groups. nih.gov For this compound and its derivatives, these techniques are used to confirm the presence of key functional groups and to study the vibrations of the cyclobutane ring. researchgate.net

The IR spectrum of cyclobutane-1,1-dicarboxylic acid shows a strong, broad absorption band in the region of 2400-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups. researchgate.netresearchgate.net The C=O stretching vibration of the carboxyl group is also a prominent feature. dtic.mil In diester derivatives like dimethyl this compound, the C=O stretch of the ester group is typically observed around 1740 cm⁻¹.

The cyclobutane ring itself has characteristic vibrational modes. The CH₂ stretching vibrations are typically observed around 2887-2987 cm⁻¹, while various CH₂ bending and ring deformation vibrations appear at lower wavenumbers. docbrown.info In Raman spectra of platinum complexes, the C-C stretching vibrations of the cyclobutane ring are observed as strong bands. researchgate.net The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. semanticscholar.org

Table 2: Key Vibrational Frequencies for this compound and Related Compounds

| Functional Group/Vibration | Technique | Wavenumber (cm⁻¹) | Reference |

| O-H stretch (carboxylic acid) | IR | 2400-3400 | researchgate.net, researchgate.net |

| C=O stretch (carboxylic acid) | IR | ~1700 | |

| C=O stretch (ester) | IR | ~1740 | |

| C-H stretch (aliphatic) | IR | 2900-3000 | researchgate.net, researchgate.net |

| C-C stretch (cyclobutane ring) | Raman | 943 and 950 | researchgate.net |

| Pt-N stretch (in carboplatin) | IR | 456 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and its derivatives and to obtain structural information through the analysis of fragmentation patterns. scispace.comscispace.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule.

For instance, HRMS has been used to validate the molecular ion peaks of dimethyl this compound. The fragmentation patterns observed in the mass spectrum can provide clues about the structure of the molecule. For example, the mass spectra of cis and trans isomers of cyclobutane-1,2-dicarboxylic acid can be distinguished by their different fragmentation patterns, which are influenced by the spatial arrangement of the carboxyl groups. While this is a different isomer, the principle of using fragmentation to deduce stereochemistry can be applicable. The initial ionization of the molecule creates a molecular ion, which can then undergo various fragmentation pathways, such as the loss of small molecules or radicals. docbrown.info

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment of Materials

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques used to evaluate the thermal stability and phase transitions of materials containing the this compound moiety. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes. vulcanchem.com

These techniques are particularly important for characterizing polymers and coordination compounds. For example, TGA and DSC studies have been used to assess the thermal stability of various cyclobutane dicarboxylic acid-based materials. rsc.org In some cases, TGA has shown that materials incorporating cyclobutane dicarboxylic acids exhibit good thermal stability, with no significant weight loss below 200 °C. rsc.org For certain derivatives, decomposition thresholds have been identified at temperatures above 150°C for tert-butyl esters. The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of these materials, which is crucial for their potential applications. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantitative Analysis of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed understanding of the non-covalent forces that dictate the supramolecular architecture. The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a visual representation of the molecule's shape within the crystal and can be color-mapped with various properties to highlight intermolecular contacts.

A key aspect of this analysis is the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots represent the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on these plots, allowing for their quantitative assessment.

In the context of cyclobutane carboxylate derivatives, Hirshfeld surface analysis has been instrumental in elucidating the nature and relative importance of various non-covalent interactions that govern their crystal packing.

In another investigation involving 2-phenyl imidazolium (B1220033) hydrogen this compound, X-ray crystallography was employed to analyze its supramolecular architecture. psu.edu The formation of this salt involves proton transfer from the dicarboxylic acid to the imidazole (B134444) nitrogen, leading to distinct non-covalent interactions that define the crystal structure.

Furthermore, analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate confirmed the importance of hydrogen bonding and van der Waals interactions in its crystal packing. rsc.orgrsc.org The Hirshfeld surface analysis quantified the contributions of various contacts, with H···H interactions being the most prominent, followed by H···O/O···H and H···C/C···H interactions. rsc.orgrsc.orgresearchgate.net This study underscored the role of these interactions in the formation of a three-dimensional architecture. rsc.orgrsc.org

Similarly, a detailed Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, a complex cyclobutane derivative, provided a quantitative breakdown of its intermolecular contacts. iucr.orgnih.goviucr.org The results indicated that H···H, C···H, and O···H interactions were the most significant contributors to the crystal packing. iucr.orgnih.goviucr.org

The consistent findings across these related structures suggest that the supramolecular assembly of this compound and its derivatives is predominantly governed by a combination of hydrogen bonding and van der Waals forces, with H···H contacts playing a major role due to the high hydrogen content of these molecules.

The interactive data tables below summarize the quantitative contributions of the most significant intermolecular contacts derived from the Hirshfeld surface analysis of various cyclobutane derivatives.

Table 1: Percentage Contributions of Intermolecular Contacts for Cyclobutane Derivatives

| Compound | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | N···H / H···N (%) | Reference |

| Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate | 51.8 | 31.5 | 15.3 | - | rsc.orgrsc.orgresearchgate.net |

| (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid | 43 | 17 | 18 | 6 | iucr.orgnih.goviucr.org |

Note: The percentages of other minor contacts are not included in this table.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

Current research is actively exploring innovative and environmentally friendly methods for synthesizing cyclobutane-1,1-dicarboxylate and its derivatives. A key focus is the development of sustainable alternatives to traditional petroleum-based precursors. und.edu One promising approach involves the use of biomass-derived starting materials, such as furfural (B47365) and sorbic acid, to create cyclobutane-containing building blocks. nih.govresearchgate.netacs.org These methods often utilize green techniques like solvent-free crystallization and photodimerization, sometimes employing energy-efficient UV sources. acs.org

Key areas of exploration include:

Photocycloaddition Reactions: The [2+2] photocycloaddition of alkenes is a powerful tool for constructing the cyclobutane (B1203170) ring. nih.govnih.gov Research is ongoing to control the stereoselectivity of these reactions to produce specific isomers. nih.gov The use of templates can direct the photodimerization of compounds like cinnamic acids to yield symmetrical and unsymmetrical cyclobutanes. thieme-connect.com

Biomass-Derived Precursors: The synthesis of cyclobutane di- and tetracarboxylic acids from biomass-derived precursors like maleic anhydride (B1165640) and fumaric acid is being investigated as a sustainable alternative to petrochemical routes. und.edu

Mechanochemistry: Mechanochemical methods, which involve reactions in the solid state induced by mechanical force, are being explored as a green alternative for organic synthesis, potentially reducing solvent waste. acs.org

A comparative analysis of synthetic methods for Dimethyl this compound highlights the trade-offs between yield, reaction time, and scalability.

Table 1: Comparative Analysis of Synthetic Methods for Dimethyl this compound

| Method | Reagents | Yield | Time | Scalability |

| MIRC Reaction | Sodium tert-butylthiolate, 3a | 79% | 4 h | Lab-scale |

| Esterification | Cyclobutane-1,1-dicarboxylic acid | 70–75% | 8 h | Industrial |

| Alkylation (Theoretical) | Dimethyl malonate, 1,3-dibromopropane (B121459) | 40–50% | 12 h | Limited |

Design and Development of Next-Generation Coordination Complexes and Advanced Materials

This compound is a versatile ligand in coordination chemistry, capable of forming complexes with a variety of metal ions. These complexes exhibit diverse structures and properties, making them promising candidates for advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The this compound ligand has been used to construct coordination polymers with 1D, 2D, and 3D networks. rsc.orgcolab.wsresearchgate.net The structure of these networks can be influenced by factors such as the choice of metal ion and the presence of ancillary ligands. mdpi.comacs.org For instance, the reaction of cyclobutane-1,1-dicarboxylic acid with different metal salts under hydrothermal conditions has yielded isostructural 3D pillared-layer networks. researchgate.net

Magnetic Properties: Heterometallic complexes containing this compound, particularly those involving lanthanide and transition metal ions, are being investigated for their magnetic properties. mdpi.com Studies have shown that the nature of the alkali metal cation can influence the magnetic interactions within these complexes, leading to either ferromagnetic or antiferromagnetic coupling. mdpi.com

Luminescent Materials: Some coordination polymers based on this compound have been shown to exhibit luminescent properties, suggesting potential applications in sensors and optoelectronic devices. researchgate.net

Table 2: Examples of Coordination Complexes with this compound

| Complex | Metal Ions | Structural Features | Potential Applications |

| [NaGd(VO)₂(cbdc)₄(H₂O)₁₀]n | Gd(III), V(IV), Na(I) | 1D polymeric chain | Magnetic materials |

| {[RbGd(VO)₂(cbdc)₄(H₂O)₁₀]·2.5H₂O}n | Gd(III), V(IV), Rb(I) | 3D framework | Magnetic materials |

| {[CsGd(VO)₂(cbdc)₄(H₂O)₁₁]·5H₂O}₂ | Gd(III), V(IV), Cs(I) | Octanuclear molecule | Magnetic materials |

| [M(cbdc)(bipy)₀.₅(H₂O)]n (M = Zn, Cd) | Zn(II) or Cd(II) | 3D pillared-layer network | Luminescent materials |

Predictive Crystal Engineering for Targeted Supramolecular Properties

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. rsc.org For this compound and its derivatives, this involves understanding and manipulating non-covalent interactions like hydrogen bonding and π-π stacking to create specific supramolecular assemblies. psu.edu

Supramolecular Synthons: The identification and utilization of reliable supramolecular synthons, which are robust structural motifs formed by intermolecular interactions, are crucial for predictive crystal engineering. rsc.org In salts of cyclobutane-1,1-dicarboxylic acid with various amines, a variety of hydrogen-bonded motifs have been observed, and their packing is influenced by the nature of the amine backbone. researchgate.net

Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, presents both a challenge and an opportunity in crystal engineering. acs.org Controlling the crystallization conditions to selectively produce a desired polymorph with specific properties is a key area of research.

Table 3: Supramolecular Networks in Imidazole (B134444) Salts of Dicarboxylic Acids

| Compound | Network Type | Key Interactions |

| 2-Phenyl imidazolium (B1220033) hydrogen this compound | 2-D network | Hydrogen bonding, π–π stacking |

| Imidazolium hydrogen malonate | Interpenetrated 2-D network | Hydrogen bonding |